3-(5-(4-Chlorophenyl)furan-2-yl)-N-(2,5-dimethylphenyl)propanamide
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Overview
Description
3-(5-(4-Chlorophenyl)furan-2-yl)-N-(2,5-dimethylphenyl)propanamide is a synthetic organic compound characterized by its unique structure, which includes a furan ring substituted with a chlorophenyl group and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(4-Chlorophenyl)furan-2-yl)-N-(2,5-dimethylphenyl)propanamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution with Chlorophenyl Group: The chlorophenyl group is introduced via electrophilic aromatic substitution, using reagents such as chlorobenzene and a Lewis acid catalyst.
Formation of Propanamide Moiety: The propanamide group is formed through the reaction of the furan derivative with an appropriate amine under amide bond-forming conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(5-(4-Chlorophenyl)furan-2-yl)-N-(2,5-dimethylphenyl)propanamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The amide group can undergo nucleophilic substitution reactions to form different amide derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as mCPBA (meta-chloroperoxybenzoic acid) or KMnO4 (potassium permanganate) under acidic or basic conditions.
Reduction: Reagents like LiAlH4 (lithium aluminum hydride) or H2 (hydrogen) with a palladium catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like NaH (sodium hydride).
Major Products
Oxidation: Furanones or hydroxylated derivatives.
Reduction: Phenyl derivatives.
Substitution: Various amide derivatives depending on the substituents used.
Scientific Research Applications
3-(5-(4-Chlorophenyl)furan-2-yl)-N-(2,5-dimethylphenyl)propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(5-(4-Chlorophenyl)furan-2-yl)-N-(2,5-dimethylphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
3-(5-(4-Bromophenyl)furan-2-yl)-N-(2,5-dimethylphenyl)propanamide: Similar structure with a bromophenyl group instead of a chlorophenyl group.
3-(5-(4-Methylphenyl)furan-2-yl)-N-(2,5-dimethylphenyl)propanamide: Similar structure with a methylphenyl group instead of a chlorophenyl group.
Uniqueness
3-(5-(4-Chlorophenyl)furan-2-yl)-N-(2,5-dimethylphenyl)propanamide is unique due to the presence of the chlorophenyl group, which can impart distinct chemical and biological properties compared to its analogs. The specific arrangement of functional groups in this compound may result in unique reactivity and interactions with molecular targets.
Properties
CAS No. |
853311-81-6 |
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Molecular Formula |
C21H20ClNO2 |
Molecular Weight |
353.8 g/mol |
IUPAC Name |
3-[5-(4-chlorophenyl)furan-2-yl]-N-(2,5-dimethylphenyl)propanamide |
InChI |
InChI=1S/C21H20ClNO2/c1-14-3-4-15(2)19(13-14)23-21(24)12-10-18-9-11-20(25-18)16-5-7-17(22)8-6-16/h3-9,11,13H,10,12H2,1-2H3,(H,23,24) |
InChI Key |
QYMFOUBTZKHNMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CCC2=CC=C(O2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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